L-Arginine methyl ester dihydrochloride L-Arginine methyl ester dihydrochloride
Brand Name: Vulcanchem
CAS No.: 26340-89-6
VCID: VC21543285
InChI: InChI=1S/C7H16N4O2.2ClH/c1-13-6(12)5(8)3-2-4-11-7(9)10;;/h5H,2-4,8H2,1H3,(H4,9,10,11);2*1H/t5-;;/m0../s1
SMILES: COC(=O)C(CCCN=C(N)N)N.Cl.Cl
Molecular Formula: C7H18Cl2N4O2
Molecular Weight: 261.15 g/mol

L-Arginine methyl ester dihydrochloride

CAS No.: 26340-89-6

Cat. No.: VC21543285

Molecular Formula: C7H18Cl2N4O2

Molecular Weight: 261.15 g/mol

* For research use only. Not for human or veterinary use.

L-Arginine methyl ester dihydrochloride - 26340-89-6

CAS No. 26340-89-6
Molecular Formula C7H18Cl2N4O2
Molecular Weight 261.15 g/mol
IUPAC Name methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride
Standard InChI InChI=1S/C7H16N4O2.2ClH/c1-13-6(12)5(8)3-2-4-11-7(9)10;;/h5H,2-4,8H2,1H3,(H4,9,10,11);2*1H/t5-;;/m0../s1
Standard InChI Key XQYZOBNLCUAXLF-XRIGFGBMSA-N
Isomeric SMILES COC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl
SMILES COC(=O)C(CCCN=C(N)N)N.Cl.Cl
Canonical SMILES COC(=O)C(CCCN=C(N)N)N.Cl.Cl

Chemical Structure and Properties

L-Arginine methyl ester dihydrochloride is a modified form of the amino acid L-arginine, with a methyl ester group attached to the carboxyl terminus and two hydrochloride molecules. This modification affects its solubility and bioavailability compared to the parent amino acid.

Molecular Composition

The compound has a molecular formula of C₇H₁₆N₄O₂·2HCl . Its structure contains the basic L-arginine backbone with the characteristic guanidino group, which is essential for its biological activity, particularly in nitric oxide synthesis pathways. The methyl esterification at the carboxyl end enhances the compound's lipophilicity, potentially improving its membrane permeability in experimental settings. The dihydrochloride salt formation increases water solubility, making it more suitable for various research applications where aqueous solutions are required.

Physical Characteristics

L-Arginine methyl ester dihydrochloride typically appears as a white to off-white crystalline powder. Its physical properties make it suitable for laboratory handling and experimental applications. The specific optical rotation of the compound has been reported as [α]D= 21 ± 2° (C=1 in MeOH) at 20°C . This optical activity is an important characteristic that distinguishes it from its D-isomer counterpart and confirms its L-configuration.

Solubility Profile

The compound demonstrates excellent water solubility, which is enhanced by its dihydrochloride salt form. This high solubility in aqueous media makes it particularly valuable for biological research applications where physiological conditions need to be mimicked. The improved solubility also facilitates its use in various experimental setups including cell culture studies and in vivo research models.

Biochemical Mechanism of Action

L-Arginine methyl ester dihydrochloride's primary significance in research stems from its role in nitric oxide (NO) metabolism and signaling pathways.

Role in Nitric Oxide Synthesis

The compound functions as a precursor in the synthesis of nitric oxide, a critical signaling molecule in physiological systems . It serves as a substrate for the enzyme nitric oxide synthase (NOS), which catalyzes the conversion of L-arginine to nitric oxide and L-citrulline. The methyl ester modification potentially enhances the compound's ability to enter cells and participate in this enzymatic reaction, making it valuable for researchers studying NO-dependent processes.

Interaction with Nitric Oxide Synthase

L-Arginine methyl ester dihydrochloride interacts directly with nitric oxide synthase enzymes, including endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS) . This interaction is fundamental to understanding the regulation of vascular tone, neurotransmission, and immune responses. The compound's ability to modulate these interactions makes it a valuable tool in research investigating these physiological pathways.

Comparative Analysis with Related Compounds

Unlike Nω-nitro-L-arginine methyl ester hydrochloride (L-NAME), which acts as a competitive inhibitor of nitric oxide synthase with an IC50 of approximately 500 nM , L-Arginine methyl ester dihydrochloride promotes NO production. This fundamental difference makes these compounds useful in complementary research approaches - one for inhibiting NO synthesis and the other for promoting it. While L-NAME is used to establish hypertension models in experimental settings , L-Arginine methyl ester dihydrochloride may potentially counteract such effects through its pro-NO synthesis activity.

Research Applications

L-Arginine methyl ester dihydrochloride has demonstrated versatility across multiple research domains, making it a valuable compound in various scientific fields.

Cardiovascular Research

The compound is extensively utilized in cardiovascular studies due to its role in enhancing nitric oxide production . Nitric oxide is a critical vasodilator that improves blood flow and can reduce blood pressure. Researchers investigating endothelial function, vascular compliance, and hypertension often employ this compound to modulate nitric oxide levels in experimental models. Its ability to influence vascular tone makes it particularly valuable in studies examining the pathophysiology of cardiovascular diseases and potential therapeutic approaches.

Sports and Exercise Science

In sports nutrition research, L-Arginine methyl ester dihydrochloride is studied for its potential to boost athletic performance and recovery . The increased blood circulation and enhanced nutrient delivery to muscles, resulting from elevated nitric oxide levels, are of particular interest to researchers in this field. Studies often examine parameters such as blood flow, oxygen delivery, exercise capacity, and recovery rates when this compound is administered in experimental settings.

Wound Healing and Tissue Repair

The compound shows promise in dermatological and tissue engineering research due to its potential role in promoting wound healing . Its contribution to collagen synthesis and tissue repair processes makes it a candidate for studies investigating accelerated healing and regeneration. Researchers examine cellular mechanisms such as fibroblast activity, angiogenesis, and extracellular matrix formation when studying this compound's effects on tissue repair.

Neuroscience Applications

L-Arginine methyl ester dihydrochloride has neuroprotective properties that make it valuable in neuroscience research . Investigations into brain health and neurodegenerative diseases often utilize this compound to examine nitric oxide's role in neuronal function, synaptic plasticity, and neuroprotection against oxidative stress. The compound's ability to influence neural signaling pathways provides researchers with a tool to investigate complex neurological processes.

Pharmaceutical Development

In drug formulation research, L-Arginine methyl ester dihydrochloride is explored for its potential to enhance the delivery of therapeutic agents . Its contribution to improved efficacy and bioavailability of various pharmaceuticals makes it a candidate for drug delivery system development. Researchers examine parameters such as drug uptake, distribution, and target tissue concentration when incorporating this compound into pharmaceutical formulations.

Comparative Analysis with D-Arginine Methyl Ester Dihydrochloride

Understanding the differences between the L and D isomers of arginine methyl ester dihydrochloride is important for research applications, as stereochemistry significantly affects biological activity.

Structural Differences

While both L-Arginine methyl ester dihydrochloride and D-Arginine methyl ester dihydrochloride share the same molecular formula (C₇H₁₆N₄O₂·2HCl), they differ in their three-dimensional configuration . This stereochemical difference is crucial as most biological systems preferentially recognize and utilize L-isomers of amino acids. The spatial arrangement of functional groups around the alpha carbon atom distinguishes these stereoisomers and significantly influences their biological activity.

Functional Distinctions

The L-isomer primarily functions in enhancing nitric oxide production and is more directly involved in physiological processes related to vascular health . In contrast, the D-isomer serves different research purposes, including protein engineering and pharmaceutical development targeting cardiovascular and metabolic disorders . Additionally, the D-isomer is employed in cell culture studies to promote cell growth and viability, particularly in research involving muscle and nerve cells .

Research Application Comparison

Table 1 presents a comparative analysis of the primary research applications of L-Arginine methyl ester dihydrochloride versus D-Arginine methyl ester dihydrochloride:

Research DomainL-Arginine Methyl Ester DihydrochlorideD-Arginine Methyl Ester Dihydrochloride
Cardiovascular ResearchEnhances nitric oxide production, improves blood flow, reduces blood pressureServes as precursor in pharmaceuticals targeting cardiovascular disorders
Biochemical ResearchSubstrate for nitric oxide synthase (NOS)Used in studies involving nitric oxide synthesis
Protein ResearchLimited applicationsUsed to modify proteins and peptides, enhancing stability and activity
Cell Culture ApplicationsLimited reportsPromotes cell growth and viability in muscle and nerve cell studies
Cosmetic ApplicationsNot widely reportedUsed in skincare products to improve skin hydration and elasticity
Sports NutritionStudied for performance enhancement and recoveryLimited applications
Wound HealingPromotes collagen synthesis and tissue repairNot widely reported
NeuroprotectionShows potential neuroprotective effectsLimited applications

Experimental Applications and Protocols

L-Arginine methyl ester dihydrochloride is utilized in various experimental settings with specific methodologies to investigate its effects on biological systems.

Concentration and Dosage Considerations

In experimental protocols, the concentration of L-Arginine methyl ester dihydrochloride varies depending on the specific research objectives and model systems. In cell culture studies, concentrations typically range from micromolar to millimolar levels to effectively modulate nitric oxide production. For in vivo studies, dosage regimens are carefully calculated based on body weight and the specific parameters being investigated. The compound's high water solubility (up to 50 mg/mL) facilitates its preparation in aqueous solutions for various experimental applications.

Analytical Techniques for Detection and Quantification

Various analytical methods are employed to detect and quantify L-Arginine methyl ester dihydrochloride in experimental samples. These include high-performance liquid chromatography (HPLC), mass spectrometry, and spectrophotometric assays. The selection of an appropriate analytical technique depends on the specific research requirements, sample matrix, and desired sensitivity of detection. These methodologies allow researchers to accurately measure the compound's concentration and monitor its conversion to nitric oxide in experimental systems.

Package SizeCatalog NumberPrice (USD)
5 gsc-228389$27.00
25 gsc-228389A$71.00
100 gsc-228389B$255.00

This pricing information from Santa Cruz Biotechnology indicates a typical price range for research-grade L-Arginine methyl ester dihydrochloride, with economies of scale applicable for larger quantities.

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